Methyl b-D-glucuronide sodium salt
Overview
Description
Methyl β-D-glucuronide sodium salt is a chemical compound with the molecular formula C7H11O7Na and a molecular weight of 230.15 g/mol . It is a derivative of glucuronic acid, where the carboxyl group is esterified with methanol, and the compound is neutralized with sodium. This compound is commonly used in biochemical research, particularly in studies involving β-D-glucuronidase enzyme activity .
Mechanism of Action
Target of Action
The primary target of Methyl β-D-glucuronide sodium salt is the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This enzyme plays a crucial role in the metabolism of glucuronides, a family of carbohydrates that are involved in a wide range of biological processes.
Mode of Action
Methyl β-D-glucuronide sodium salt interacts with its target by inducing the production of β-D-glucuronidase . This interaction triggers a series of biochemical reactions that lead to the breakdown of glucuronides.
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Biochemical Analysis
Biochemical Properties
Methyl b-D-glucuronide sodium salt plays a significant role in biochemical reactions. It is known to induce the production of the enzyme β-D-glucuronidase (GUS) in Escherichia coli . This interaction with the GUS enzyme is crucial as it influences various biochemical processes.
Cellular Effects
The effects of this compound on cells are primarily related to its role in inducing the production of the GUS enzyme in Escherichia coli . The GUS enzyme is involved in the breakdown of complex carbohydrates, influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with the GUS enzyme. By inducing the production of this enzyme, it influences the breakdown of complex carbohydrates, which can lead to changes in gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of complex carbohydrates, through its interaction with the GUS enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glucuronic acid with methanol and a strong acid such as sulfuric acid. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of methyl β-D-glucuronide sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Esterification of glucuronic acid with methanol using an acid catalyst.
- Neutralization of the esterified product with sodium hydroxide.
- Purification through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl β-D-glucuronide sodium salt primarily undergoes hydrolysis and enzymatic reactions. It is a substrate for β-D-glucuronidase, which hydrolyzes the compound to produce glucuronic acid and methanol .
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glucuronic acid and methanol.
Enzymatic Reactions: β-D-glucuronidase catalyzes the hydrolysis of methyl β-D-glucuronide sodium salt under physiological conditions (pH 7.0-7.5, 37°C).
Major Products:
Hydrolysis: Glucuronic acid and methanol.
Enzymatic Reaction: Glucuronic acid and methanol.
Scientific Research Applications
Methyl β-D-glucuronide sodium salt has several applications in scientific research:
Comparison with Similar Compounds
Phenyl-β-D-glucuronide: Another glucuronide derivative used in similar biochemical assays.
Ethyl-β-D-glucuronide: Used as a biomarker for alcohol consumption.
4-Methylumbelliferyl-β-D-glucuronide: A fluorogenic substrate for β-D-glucuronidase assays.
Uniqueness: Methyl β-D-glucuronide sodium salt is unique due to its specific use in inducing β-D-glucuronidase production in Escherichia coli and its application in various biochemical and environmental assays. Its stability and solubility in water make it a preferred choice for many research applications .
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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